3-Amino-2,5-difluorobenzonitrile
Description
3-Amino-2,5-difluorobenzonitrile (C₇H₄F₂N₂) is a fluorinated aromatic nitrile derivative characterized by a benzene ring substituted with an amino (-NH₂) group at position 3 and fluorine atoms at positions 2 and 3. This compound’s unique substitution pattern confers distinct electronic and steric properties, making it valuable in pharmaceutical and agrochemical research. The fluorine atoms enhance lipophilicity and metabolic stability, while the nitrile group provides a reactive handle for further chemical modifications .
Properties
Molecular Formula |
C7H4F2N2 |
|---|---|
Molecular Weight |
154.12 g/mol |
IUPAC Name |
3-amino-2,5-difluorobenzonitrile |
InChI |
InChI=1S/C7H4F2N2/c8-5-1-4(3-10)7(9)6(11)2-5/h1-2H,11H2 |
InChI Key |
RVKHXRMNEQOOGG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1C#N)F)N)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-2,5-difluorobenzonitrile typically involves the introduction of amino and difluoro groups onto a benzonitrile core. One common method involves the reaction of 2,5-difluorobenzonitrile with ammonia under specific conditions to introduce the amino group. The reaction is usually carried out in the presence of a catalyst and under controlled temperature conditions to ensure high yield and purity .
Industrial Production Methods: Industrial production of 3-Amino-2,5-difluorobenzonitrile may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods often use continuous flow reactors and advanced purification techniques to achieve high purity levels required for commercial applications .
Chemical Reactions Analysis
Types of Reactions: 3-Amino-2,5-difluorobenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The amino and difluoro groups can participate in nucleophilic and electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form complex structures
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, copper catalysts
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Medicinal Chemistry
3-Amino-2,5-difluorobenzonitrile is primarily recognized for its potential in drug development. The compound's structure allows it to interact with biological targets, making it a candidate for various therapeutic applications.
- Anticancer Activity : Research indicates that compounds with similar structural motifs can exhibit anticancer properties by stabilizing microtubules, which are critical for cell division. For instance, triazolopyrimidines, structurally related to 3-amino-2,5-difluorobenzonitrile, have shown promise in treating neurodegenerative diseases by stabilizing microtubules and reducing tau pathology .
- Enzyme Inhibition : The presence of amino and difluoro groups enhances the compound's ability to inhibit specific enzymes by binding to their active sites. This mechanism is crucial in the development of drugs targeting enzyme-related diseases .
Materials Science
The unique properties of 3-amino-2,5-difluorobenzonitrile make it suitable for applications in materials science, particularly in the development of advanced materials.
- Ferroelectric Devices : The compound has been studied as an intermediate in the synthesis of biofriendly ferroelectric materials. Its incorporation into polymer matrices can lead to enhanced electrical properties, making it valuable for electronic applications .
- Photopharmacology : As a precursor for synthesizing azobenzene derivatives, 3-amino-2,5-difluorobenzonitrile can be utilized in photopharmacological studies. These derivatives can respond to light stimuli, enabling controlled drug release and targeted therapy .
Organic Synthesis
In organic chemistry, 3-amino-2,5-difluorobenzonitrile serves as a versatile building block for synthesizing more complex molecules.
- Synthesis of Derivatives : The compound can be transformed into various derivatives through reactions such as nucleophilic substitution or coupling reactions. For example, its conversion into 4-amino-3,5-difluorobenzoic acid involves treatment with sodium hydroxide and subsequent acidification .
Data Table: Summary of Applications
Case Study 1: Anticancer Properties
A study evaluated the effects of fluorinated compounds on microtubule stabilization. The results indicated that compounds similar to 3-amino-2,5-difluorobenzonitrile could significantly reduce tau pathology and neuron loss in mouse models of tauopathy.
Case Study 2: Ferroelectric Applications
Research focused on synthesizing ferroelectric materials using derivatives of 3-amino-2,5-difluorobenzonitrile. The study demonstrated improved electrical properties when incorporated into polymer matrices compared to non-fluorinated analogs.
Mechanism of Action
The mechanism of action of 3-Amino-2,5-difluorobenzonitrile involves its interaction with specific molecular targets and pathways. The amino and difluoro groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogues
The chemical and biological properties of 3-Amino-2,5-difluorobenzonitrile are best understood through systematic comparisons with structurally similar compounds. Below is an analysis of key analogues:
Substituent Position Isomers
4-Amino-2,5-difluorobenzonitrile (C₇H₄F₂N₂)
- Substituents: Amino at C4, fluorine at C2 and C4.
- Key Differences: The amino group’s shift to C4 alters electronic distribution, reducing steric hindrance near the nitrile group. This compound exhibits higher solubility in polar solvents compared to the 3-amino isomer .
- Applications : Used in synthesizing kinase inhibitors due to its planar structure .
3-Amino-2,6-difluorobenzonitrile (C₇H₄F₂N₂)
Halogen-Substituted Analogues
4-Amino-3-bromo-2,5-difluorobenzonitrile (C₇H₃BrF₂N₂)
- Substituents: Bromine at C3, amino at C4, fluorine at C2 and C5.
- Key Differences : Bromine’s electron-withdrawing effect enhances electrophilicity at C3, enabling cross-coupling reactions. However, its larger atomic radius reduces solubility in aqueous media .
- Applications : Intermediate in synthesizing antiviral agents .
5-Bromo-2,3-difluorobenzonitrile (C₇H₂BrF₂N)
- Substituents : Bromine at C5, fluorine at C2 and C3.
- Key Differences: Lacks an amino group, limiting hydrogen-bonding interactions. This compound is primarily used in material science for preparing liquid crystals .
Methyl-Substituted Analogues
2,5-Difluoro-3-methylbenzonitrile (C₈H₅F₂N)
- Substituents : Methyl at C3, fluorine at C2 and C5.
- Key Differences: The methyl group increases steric hindrance, reducing reactivity toward nucleophiles. However, it improves thermal stability by 15% compared to the amino-substituted derivative .
- Applications : Used in polymer production as a cross-linking agent .
Physicochemical and Electronic Properties
Table 1: Comparative Data for Selected Analogues
Pred. = Predicted values based on computational models.
Biological Activity
3-Amino-2,5-difluorobenzonitrile is an organic compound with significant potential in biological applications due to its unique chemical structure. Characterized by the presence of an amino group at the 3-position and two fluorine atoms at the 2 and 5 positions on the benzene ring, this compound has garnered attention for its possible interactions with biomolecules and its implications in drug development. This article explores the biological activity of 3-Amino-2,5-difluorobenzonitrile, summarizing recent research findings, mechanisms of action, and potential applications.
Structure and Composition
- Molecular Formula : C7H5F2N
- Molecular Weight : Approximately 154.12 g/mol
- Functional Groups : Amino group (-NH2), difluoro substituents (-F)
The unique substitution pattern of 3-Amino-2,5-difluorobenzonitrile enhances its reactivity and potential biological activity. The presence of fluorine atoms is known to increase lipophilicity, which may improve membrane permeability and bioactivity in biological systems .
The biological activity of 3-Amino-2,5-difluorobenzonitrile is primarily linked to its interaction with various molecular targets. The amino and difluoro groups play crucial roles in its binding affinity to enzymes and receptors, leading to diverse biological effects. Preliminary studies suggest that this compound may interact with proteins involved in disease pathways, although specific targets remain to be fully elucidated .
Pharmacological Properties
Research indicates that compounds with similar structures exhibit various pharmacological properties, including:
- Antimicrobial Activity : Potential effectiveness against bacterial and fungal infections.
- Anti-inflammatory Effects : Possible reduction of inflammation markers in vitro.
- Anticancer Properties : Similar compounds have shown promise in inhibiting cancer cell proliferation .
Case Studies
A few notable studies have evaluated the biological effects of structurally related compounds:
-
Triazolopyrimidine Derivatives :
- A study assessed the effects of triazolopyrimidine derivatives on microtubule stabilization in neuronal cells. Results indicated that certain derivatives could significantly reduce tau pathology and neuron loss in mouse models of tauopathy .
- This suggests that compounds like 3-Amino-2,5-difluorobenzonitrile could have similar neuroprotective effects due to their structural analogies.
- Aromatic Amines :
Binding Affinities
Initial interaction studies are focused on assessing the binding affinities of 3-Amino-2,5-difluorobenzonitrile with target proteins or enzymes relevant to specific disease pathways. Understanding these interactions is crucial for evaluating both pharmacological effects and potential toxicity .
Comparative Analysis Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
